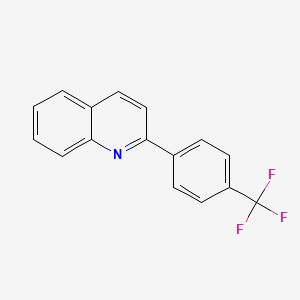

2-(4-(Trifluoromethyl)phenyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H10F3N |

|---|---|

Molecular Weight |

273.25 g/mol |

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]quinoline |

InChI |

InChI=1S/C16H10F3N/c17-16(18,19)13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)20-15/h1-10H |

InChI Key |

BIROZGRKADIQHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(4-(Trifluoromethyl)phenyl)quinoline

Executive Summary

This technical guide details the synthesis of 2-(4-(trifluoromethyl)phenyl)quinoline , a critical pharmacophore in medicinal chemistry.[1] The trifluoromethyl (

This document presents two distinct synthetic pathways:

-

Method A (The Gold Standard): Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Preferred for drug discovery due to high functional group tolerance and mild conditions.

-

Method B (Scalable Route): Friedländer Condensation.[1] Preferred for large-scale manufacturing where atom economy and cost of goods (COGs) are prioritized.

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the target molecule into available precursors.[1]

-

Disconnection A (C2–C1' Bond): Implies a cross-coupling between a 2-haloquinoline and an organometallic phenyl species.

-

Disconnection B (N1–C2 & C3–C4 Bonds): Implies a condensation between an aniline derivative (2-aminobenzaldehyde) and a ketone.[1]

Pathway Visualization

Figure 1: Retrosynthetic logic separating the target into accessible commercial starting materials.

Method A: Suzuki-Miyaura Cross-Coupling

Role: Primary Discovery Route Rationale: The 2-position of quinoline is activated for oxidative addition due to the electron-withdrawing nature of the nitrogen atom. However, 2-chloroquinolines are often sluggish compared to bromides.[1] This protocol utilizes a specific phosphine ligand system to ensure high turnover numbers (TON).[1]

Reagents & Stoichiometry

| Component | Role | Equivalents | Notes |

| 2-Chloroquinoline | Electrophile | 1.0 | Standard purity (>98%) |

| 4-(Trifluoromethyl)phenylboronic acid | Nucleophile | 1.2 | Excess ensures completion |

| Catalyst | 0.05 (5 mol%) | Tetrakis(triphenylphosphine)palladium(0) | |

| Base | 2.5 | Activates boronic acid | |

| 1,4-Dioxane | Solvent | N/A | High boiling point ether, miscible with water |

Step-by-Step Protocol

-

Degassing (Critical): In a dry 3-neck round-bottom flask, combine 1,4-Dioxane (10 mL/mmol) and 2.0 M aqueous

. Sparge with Argon or Nitrogen gas for 20 minutes.-

Why? Dissolved oxygen oxidizes Pd(0) to inactive Pd(II) species and promotes homocoupling of the boronic acid.[1]

-

-

Addition: Add 2-Chloroquinoline (1.0 eq) and 4-(Trifluoromethyl)phenylboronic acid (1.2 eq).

-

Catalyst Charging: Add

(5 mol%) quickly under a positive stream of inert gas. -

Reaction: Heat the mixture to reflux (100–105 °C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.

-

Endpoint: Disappearance of 2-Chloroquinoline.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.[2]

-

Extraction: Dilute filtrate with water. Extract aqueous layer with EtOAc (3x).[1][3] Combine organics, wash with brine, dry over anhydrous

, and concentrate in vacuo.

Mechanistic Cycle

The success of this reaction relies on the catalytic cycle depicted below. Note the role of the base in the transmetallation step.

Figure 2: Catalytic cycle for the cross-coupling of 2-chloroquinoline.[1]

Method B: Friedländer Condensation

Role: Scalable Manufacturing Route Rationale: This method avoids expensive Palladium catalysts and phosphine ligands. It builds the pyridine ring of the quinoline system in a single step.

Reagents[3][4][5][6][7][8][9][10][11][12]

-

2-Aminobenzaldehyde (1.0 eq)[1]

-

4'-(Trifluoromethyl)acetophenone (1.0 eq)[1]

-

KOH (Alcoholic, 10 mol%) or Sulfamic Acid (5 mol% for Green Chemistry variant)[1]

Protocol

-

Dissolve 2-aminobenzaldehyde and 4'-(Trifluoromethyl)acetophenone in Ethanol (5 mL/mmol).

-

Add saturated ethanolic KOH (0.1 eq) dropwise.

-

Reflux the mixture for 4–6 hours.

-

Workup: Upon cooling, the product often precipitates directly.[1]

-

Isolation: Filter the solid. If no precipitate forms, remove solvent and recrystallize from EtOH/Water.[1]

Purification & Characterization

Achieving >98% purity is essential for biological assay data reliability.

Purification Workflow[2][7]

-

Crude Solid: Usually yellow/off-white.

-

Recrystallization:

-

Solvent: Hot Ethanol or MeOH/CH2Cl2 mixture.

-

Procedure: Dissolve in minimum hot solvent.[2] Cool slowly to 4°C.

-

-

Flash Chromatography (if required):

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient 0% -> 10% EtOAc in Hexanes.

-

Rf Value: ~0.4 (10% EtOAc/Hexane).[1]

-

Analytical Data (Expected)[1][2]

-

Appearance: White to pale yellow needles.

-

Melting Point: 138–140 °C.

-

1H NMR (400 MHz, CDCl3):

-

19F NMR: Single peak around -62.5 ppm (characteristic of

).

Safety & Handling

-

Palladium Residues: Method A products must be scavenged for heavy metals (using SiliaMetS® or similar scavengers) before biological testing to prevent false positives in cellular assays.[1]

-

Boronic Acids: Generally low toxicity but can be irritating.

-

2-Chloroquinoline: Irritant; avoid inhalation.

-

Trifluoromethyl Group: Chemically inert, but thermal decomposition of fluorinated compounds can release HF.[1] Do not incinerate waste without scrubbers.

References

-

Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Friedländer Synthesis Mechanism: Marco-Contelles, J., et al. (2009).[1] The Friedländer Reaction: From the First to the Latest Methods, Catalysts and Reagents.[5] Chemical Reviews, 109(6), 2652–2671.[1] Link[1]

-

Physical Properties of Fluorinated Quinolines: BenchChem. (2025).[1][6] Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Link[1]

-

General Protocol for 2-Arylquinolines: Cacchi, S., et al. (2003).[1] Palladium-catalyzed reaction of o-aminophenyl ketones with alkynes.[7] Organic Letters, 5(21), 3843-3846.[1] Link[1]

-

Medicinal Chemistry of Quinoline Derivatives: Solomon, V. R., & Lee, H. (2011).[1] Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.[1] Link

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. US20050165054A1 - Process for the preparation of quinoline derivatives - Google Patents [patents.google.com]

- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-(Trifluoromethyl)phenyl)quinoline chemical structure

Topic: 2-(4-(Trifluoromethyl)phenyl)quinoline: Structural Dynamics, Synthesis, and Applications Content Type: Technical Whitepaper Audience: Medicinal Chemists, Material Scientists, and Process Engineers [1]

Executive Summary: The Fluorine Effect in Quinoline Scaffolds

In the landscape of modern heterocyclic chemistry, 2-(4-(Trifluoromethyl)phenyl)quinoline represents a critical intersection between structural robustness and electronic modulation.[1] This compound fuses the privileged quinoline pharmacophore with a para-trifluoromethyl phenyl group, creating a system that exhibits enhanced lipophilicity, metabolic stability, and unique optoelectronic properties compared to its non-fluorinated analogues.[2]

For the drug developer, this molecule offers a strategic scaffold for kinase inhibition and antimalarial activity, leveraging the metabolic blockade provided by the

Chemical Identity & Structural Analysis

The molecule consists of a bicyclic quinoline ring substituted at the C2 position with a phenyl ring bearing a trifluoromethyl group at the para (C4') position.[1][2]

2.1 Nomenclature and Identifiers

-

Molecular Formula:

[1][2] -

Key Structural Feature: The

bond allows for torsional rotation, but the conjugation is maintained, facilitating delocalization of

2.2 Electronic Modulation

The

-

Deactivates the phenyl ring towards electrophilic aromatic substitution.

-

Polarizes the molecule , increasing the dipole moment compared to 2-phenylquinoline.

-

Modulates pKa: The basicity of the quinoline nitrogen is slightly reduced due to the inductive withdrawal, affecting protonation kinetics in biological media.[2]

Synthesis Protocols

3.1 Diagram: Synthetic Pathways

Caption: Dual synthetic pathways for 2-(4-(Trifluoromethyl)phenyl)quinoline: Palladium-catalyzed cross-coupling vs. base-catalyzed condensation.[1][2]

3.2 Protocol A: Suzuki-Miyaura Cross-Coupling (High Fidelity)

Best for: Late-stage functionalization and SAR studies.

Reagents:

Step-by-Step Methodology:

-

Degassing: In a Schlenk tube, dissolve 2-chloroquinoline and the boronic acid in the dioxane/water mixture. Sparge with argon for 15 minutes. Why: Oxygen poisons the Pd(0) species, leading to homocoupling side products.[1][2]

-

Catalyst Addition: Add

and -

Reaction: Heat to 90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 8:2). The starting chloride spot (

) should disappear.[1][2] -

Workup: Cool to RT. Dilute with EtOAc, wash with brine (

), and dry over -

Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes). The product typically elutes as a white/off-white solid.[1][2]

3.3 Protocol B: Friedländer Condensation (Scalable)

Best for: Gram-scale synthesis and lower cost.[1][2]

Reagents:

Step-by-Step Methodology:

-

Mixing: Dissolve both substrates in ethanol.

-

Reflux: Heat the mixture to reflux (

). The reaction proceeds via an aldol condensation followed by cyclodehydration.[1][2] -

Precipitation: Upon completion (approx. 4 hours), cool the mixture to

. The product often precipitates directly.[1][2] -

Filtration: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/Water if necessary.

Physicochemical & Pharmacological Profile

Understanding the physical parameters is essential for predicting bioavailability and material performance.[1][2]

4.1 Key Properties Table

| Property | Value (Approx.) | Significance |

| LogP | 4.8 – 5.2 | High lipophilicity; indicates good membrane permeability but potential solubility issues in aqueous media.[1][2] |

| TPSA | ~12.9 | Low polar surface area, suggesting excellent blood-brain barrier (BBB) penetration.[1][2] |

| H-Bond Donors | 0 | No labile protons; stable against hydrolysis.[1][2] |

| H-Bond Acceptors | 1 (Quinoline N) | Weak acceptor; interacts with kinase hinge regions or metal centers.[1][2] |

| Melting Point | 120–125 °C | Crystalline solid; easy to handle and purify.[1][2] |

| Fluorescence | Blue emission; intensity dependent on solvent polarity.[1][2] |

4.2 Biological Implications (SAR)

-

Metabolic Stability: The

group at the para-position blocks CYP450-mediated oxidation at the phenyl ring, significantly extending the half-life ( -

Antimalarial Activity: Structurally related to Mefloquine , this scaffold interferes with heme polymerization in Plasmodium falciparum.[2] The lipophilic nature aids in accumulation within the parasite's food vacuole.[1][2]

Applications in Advanced Materials

Beyond pharma, this molecule is a "workhorse" ligand in optoelectronics.[2]

5.1 Organic Light Emitting Diodes (OLEDs)

The 2-phenylquinoline (pq) ligand system is a standard cyclometalating ligand for Iridium(III) complexes (e.g.,

-

Role of

: Introducing the electron-withdrawing -

Electron Transport: The molecule itself can serve as an electron-transport material (ETM) due to its high electron affinity.[1][2]

5.2 Diagram: Electronic Influence in OLEDs

Caption: Impact of the trifluoromethyl group on the optoelectronic properties of the quinoline scaffold.

Safety and Handling (MSDS Summary)

While specific toxicological data for this exact derivative may be sparse, standard protocols for fluorinated quinolines apply:

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]

-

Handling: Use a fume hood.[1][2] Avoid inhalation of dust.[1][2]

-

Disposal: Fluorinated organic waste must be incinerated at high temperatures (

) with scrubber systems to neutralize HF generation.[1][2]

References

-

Synthesis of Trifluoromethylated Quinolines

-

Antimalarial Quinoline Scaffolds

-

General Quinoline Synthesis (Friedländer & Suzuki)

-

Organic Chemistry Portal, "Synthesis of Quinolines".[2]

-

-

Fluorine in Medicinal Chemistry

Sources

- 1. researchgate.net [researchgate.net]

- 2. JP2012526120A - Process for the preparation of bromo-substituted quinolines - Google Patents [patents.google.com]

- 3. chemijournal.com [chemijournal.com]

- 4. 132132-57-1_CAS号:132132-57-1_2-[4-(Trifluoromethyl)phenyl]quinoline-4-carboxylic acid - 化源网 [m.chemsrc.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Union of a Privileged Scaffold and a Powerful Functional Group

An In-Depth Technical Guide to the Physical and Chemical Properties of Trifluoromethylquinolines

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline core is recognized as a "privileged scaffold," a framework that has consistently yielded compounds with a wide array of biological activities, from anticancer to antimalarial agents.[1][2] Its versatile and accessible structure makes it a cornerstone in drug discovery.[1] The strategic incorporation of a trifluoromethyl (CF₃) group into this scaffold has emerged as a pivotal design element. The CF₃ group is not merely a placeholder; its unique and potent electronic properties can dramatically enhance a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets.[3][4][5]

This guide serves as a comprehensive technical resource, synthesizing field-proven insights and experimental data on the core physical and chemical properties of trifluoromethyl-substituted quinolines. We will delve into the causality behind their behavior, provide validated experimental protocols for their characterization, and explore their implications for modern drug development.

Part 1: Core Physicochemical Properties

The introduction of the trifluoromethyl group imparts a distinct physicochemical profile to the quinoline molecule, influencing everything from its electronic distribution to its behavior in biological systems.

Electronic Effects: The Inductive Power of the CF₃ Group

The trifluoromethyl group is a strong electron-withdrawing group, primarily through a powerful inductive effect (-I). This profoundly influences the electron density of the aromatic quinoline system.

-

Ring Deactivation: The CF₃ group deactivates the quinoline ring, making it less susceptible to electrophilic aromatic substitution and, crucially, to oxidative metabolism by enzymes like cytochrome P450s.[6] This is a cornerstone of its ability to enhance metabolic stability.

-

Basicity (pKa) Modulation: The quinoline nitrogen atom is basic due to its lone pair of electrons.[1] The strong electron-withdrawing nature of the CF₃ group pulls electron density away from the nitrogen, reducing its ability to accept a proton. This results in a lower pKa for the conjugate acid, meaning trifluoromethylquinolines are generally less basic than their non-fluorinated analogs. The precise pKa value is highly dependent on the position of the CF₃ group relative to the nitrogen.

Lipophilicity (logP): Enhancing Membrane Permeability

Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a critical parameter for predicting pharmacokinetic properties. It is commonly expressed as the logarithm of the partition coefficient (logP).

The CF₃ group is highly lipophilic and its addition to the quinoline scaffold significantly increases the molecule's overall logP value.[3][4] This enhancement can improve a drug candidate's ability to cross cellular membranes, a crucial step for reaching intracellular targets. However, an excessively high logP can also lead to poor solubility and increased non-specific binding. Therefore, the strategic placement of the CF₃ group is key to optimizing a molecule's drug-like properties.

Spectroscopic Characterization

The unique nuclei of the CF₃ group provide distinct spectroscopic handles for characterization.

| Property | Description | Typical Spectroscopic Data |

| ¹⁹F NMR | Provides a direct and unambiguous signal for the trifluoromethyl group. | A sharp singlet is typically observed. For example, a singlet at –58.7 ppm was reported for a series of 8-trifluoromethyl quinoline derivatives, and around -61.70 ppm for 4-(trifluoromethyl)quinolines.[2][7] |

| ¹³C NMR | The CF₃ carbon appears as a quartet due to coupling with the three fluorine atoms (¹JCF). | For a 4-(trifluoromethyl)quinoline, the CF₃ carbon was assigned as a quartet with a large coupling constant (¹JCF ≈ 274.6 Hz) and a chemical shift around 123.5 ppm.[7] |

| ¹H NMR | Protons on the quinoline ring will show coupling to the fluorine atoms if they are in close proximity (typically through 3 to 5 bonds), leading to more complex splitting patterns. | The appearance of a singlet for an azomethine proton (CH=N) in a quinoline-phenol Schiff base was observed in the 8.53–8.77 ppm region.[7][8] |

| FT-IR | The carbon-fluorine bonds give rise to strong, characteristic absorption bands. | C-F stretching vibrations are typically observed in the 1000-1400 cm⁻¹ region. For 4-amino-2-methyl-8-(trifluoromethyl)quinoline, a band at 1117 cm⁻¹ was assigned to the C-F stretching vibration.[9][10] |

| Fluorescence | Many trifluoromethylquinoline derivatives exhibit strong fluorescence properties. | They have been investigated as potential electroluminescence materials and fluorescence probes.[11][12] |

Part 2: Chemical Reactivity and Metabolic Stability

The CF₃ group not only alters physical properties but also fundamentally influences the chemical and metabolic stability of the quinoline scaffold.

Chemical and Metabolic Stability

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 116 kcal/mol. This inherent strength makes the CF₃ group highly resistant to chemical and enzymatic degradation.[6]

-

Blocking Metabolic Hotspots: A primary strategy in drug design is to block "metabolic soft spots"—positions on a molecule that are susceptible to oxidative metabolism. Replacing a hydrogen or a methyl group with a CF₃ group at such a position can dramatically increase the compound's half-life in the body.[5][6]

-

Resistance to Cleavage: Unlike a methoxy group (-OCH₃), which is prone to O-dealkylation, the CF₃ group is metabolically inert.[6] This stability is a key reason for its prevalence in modern pharmaceuticals.

Diagram: The Role of CF₃ in Enhancing Drug Stability

Caption: Introduction of a CF₃ group shields metabolically vulnerable sites.

Synthetic Strategies for Trifluoromethylquinolines

The construction of the trifluoromethylquinoline skeleton has been the subject of extensive research, leading to a variety of synthetic methodologies.

-

Classical Annulation Reactions: Well-established named reactions such as the Skraup, Friedländer, and Doebner–von Miller syntheses remain relevant for building the quinoline core, often utilizing CF₃-functionalized anilines or carbonyl compounds as starting materials.[3][12]

-

Metal-Catalyzed Cyclizations: Modern organic synthesis has provided more efficient and regioselective methods. Rhodium-catalyzed [3+3] annulation of anilines with CF₃-ynones and gold-catalyzed reactions of 2'-amino-2,2,2-trifluoroacetophenones are powerful techniques for constructing these scaffolds in high yields.[12][13]

-

Building Block Approach: An alternative strategy involves using pre-functionalized building blocks that already contain the CF₃ group, which are then elaborated to form the final quinoline ring system.[14][15]

Diagram: General Synthetic Workflow

Caption: General synthesis workflow for trifluoromethyl-substituted quinolines.[3]

Part 3: Key Experimental Protocols

Accurate determination of physicochemical properties is essential for understanding structure-activity relationships (SAR) and developing predictive models.

Protocol 1: Lipophilicity (logP) Determination by Shake-Flask Method

This is the traditional and most reliable method for measuring logP.

-

System Preparation: Prepare a two-phase system of n-octanol and water. Mutually saturate the two solvents by shaking them together vigorously for 24 hours, then allow them to separate completely.

-

Sample Preparation: Prepare a stock solution of the test trifluoromethylquinoline in the solvent in which it is more soluble (typically n-octanol).

-

Partitioning: Add a small, known volume of the stock solution to a separatory funnel containing known volumes of the pre-saturated n-octanol and water.

-

Equilibration: Shake the funnel for a sufficient time (e.g., 30 minutes) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Allow the layers to separate completely. Centrifugation may be required to break up any emulsions.

-

Quantification: Carefully remove aliquots from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]).

Protocol 2: pKa Determination by Potentiometric Titration

This protocol measures the pKa of the conjugate acid of the basic quinoline nitrogen.

-

Sample Preparation: Accurately weigh and dissolve the trifluoromethylquinoline sample in a suitable solvent. To ensure solubility, a mixture of water and an organic co-solvent like methanol or DMSO is often used.[3]

-

Apparatus Setup: Place the solution in a temperature-controlled beaker equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using a burette.

-

Data Recording: Record the pH of the solution after each addition of the titrant. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the quinoline has been protonated. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Protocol 3: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing a crucial indicator of its likely in vivo half-life.[6]

-

Reagent Preparation:

-

Prepare a stock solution of the test trifluoromethylquinoline (e.g., 10 mM in DMSO).

-

Thaw human liver microsomes (a rich source of drug-metabolizing enzymes) on ice.

-

Prepare an NADPH regenerating system, which provides the necessary cofactor for P450 enzymes.

-

-

Incubation:

-

In a microcentrifuge tube, pre-incubate the test compound (at a final concentration of ~1 µM) with the liver microsomes in a phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Points:

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) and an internal standard.

-

-

Analysis:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant using an LC-MS/MS system to quantify the amount of the parent compound remaining at each time point.

-

-

Data Calculation:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of this line is the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Diagram: Workflow for In Vitro Metabolic Stability Assay

Caption: Workflow for assessing the metabolic stability of novel compounds.[6]

Conclusion

The strategic incorporation of the trifluoromethyl group into the quinoline scaffold is a powerful and validated strategy in modern drug discovery. The unique physicochemical properties imparted by the CF₃ group—namely enhanced metabolic stability, increased lipophilicity, and modulated basicity—provide medicinal chemists with a versatile tool to overcome pharmacokinetic challenges and optimize the biological activity of drug candidates.[4][16] A thorough understanding and experimental validation of these properties, using the protocols outlined in this guide, are essential for the rational design of the next generation of quinoline-based therapeutics.

References

-

International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. Available at: [Link]

-

PubMed. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. Available at: [Link]

-

Fujisaka, A., et al. (2021). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, Vol. 104, No. 3, 2022. Available at: [Link]

-

PMC. (n.d.). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Available at: [Link]

-

PubMed. (2001). In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Selected examples of bioactive 2‐trifluoromethyl quinolines. Available at: [Link]

-

MDPI. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Available at: [Link]

-

PubMed. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. Available at: [Link]

-

RSC Publishing. (2021). Synthesis of 2-trifluoromethylquinolines through rhodium-catalysed redox-neutral [3 + 3] annulation between anilines and CF3-ynones using traceless directing groups. Available at: [Link]

-

ProQuest. (n.d.). Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)quinolinecarboxylates. Available at: [Link]

-

DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Available at: [Link]

-

MDPI. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Available at: [Link]

-

PubMed. (2006). Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator. Available at: [Link]

-

RSC Publishing. (n.d.). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Available at: [Link]

-

Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]

-

SpectraBase. (n.d.). 6-Fluoro-8-trifluoromethylquinoline. Available at: [Link]

-

ResearchGate. (2025). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Available at: [Link]

-

Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]

-

ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Available at: [Link]

-

PubChem - NIH. (n.d.). 7-(Trifluoromethyl)quinoline. Available at: [Link]

Sources

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemijournal.com [chemijournal.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 2-trifluoromethylquinolines through rhodium-catalysed redox-neutral [3 + 3] annulation between anilines and CF3-ynones using traceless directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)quinolinecarboxylates - ProQuest [proquest.com]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Skraup Synthesis of Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive exploration of the Skraup synthesis, a cornerstone reaction in heterocyclic chemistry for the preparation of quinolines. Developed by Czech chemist Zdenko Hans Skraup in 1880, this method remains a vital tool for accessing the quinoline scaffold, a privileged structure in numerous pharmacologically active compounds.[1][2][3] This document moves beyond a simple recitation of steps to provide a deep dive into the reaction's mechanistic underpinnings, practical execution, and strategic modifications, tailored for professionals engaged in chemical research and pharmaceutical development.

The Core Principle: A Deconstructive Look at the Skraup Reaction

The archetypal Skraup synthesis is a robust, one-pot reaction that constructs the quinoline ring system by heating a primary aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[2][4][5] The reaction is famously exothermic and can be vigorous, a characteristic that has led to numerous modifications to improve safety and control.[2][4][5][6]

The overall transformation can be summarized as the reaction of an aniline with an α,β-unsaturated carbonyl compound, which is generated in situ. The elegance of the Skraup synthesis lies in its use of readily available glycerol as a precursor to this key carbonyl intermediate.

Key Reactants and Their Functions:

-

Aromatic Amine: The foundational substrate that forms the benzene portion of the quinoline ring. The nature and position of substituents on the amine dictate the substitution pattern of the final product.[4]

-

Glycerol: Acts as a latent source of acrolein, the α,β-unsaturated aldehyde necessary for the core reaction cascade.[5][7]

-

Sulfuric Acid: Serves a dual role as a powerful dehydrating agent to convert glycerol to acrolein and as an acid catalyst for the cyclization step.[5][7]

-

Oxidizing Agent: Required for the final aromatization step to convert the 1,2-dihydroquinoline intermediate into the stable quinoline ring. Nitrobenzene is a classic choice and can also serve as a solvent.[1][2][4] Arsenic pentoxide is another option, often resulting in a less violent reaction.[2][4]

-

Moderator (Optional but Recommended): Compounds like ferrous sulfate (FeSO₄) or boric acid are frequently added to temper the reaction's exothermicity, ensuring a smoother and safer process.[4][5][6]

The Reaction Mechanism: A Step-by-Step Elucidation

Understanding the mechanism is critical for troubleshooting, optimization, and adapting the reaction for novel substrates. The process unfolds in a sequence of well-defined steps.[1][5][6][7]

-

Formation of the Electrophile: Concentrated sulfuric acid dehydrates glycerol to generate the highly reactive α,β-unsaturated aldehyde, acrolein.[1][6][7][8]

-

Michael Addition: The aromatic amine performs a nucleophilic 1,4-conjugate addition (Michael addition) to the acrolein.[1][4][5]

-

Acid-Catalyzed Cyclization: The resulting β-aminocarbonyl intermediate undergoes an intramolecular electrophilic aromatic substitution, driven by the acidic conditions, to form a cyclic alcohol.[5][9]

-

Dehydration: The cyclic intermediate is readily dehydrated to yield 1,2-dihydroquinoline.[1][4][9]

-

Oxidation: The final and crucial step is the oxidation of the 1,2-dihydroquinoline to furnish the aromatic quinoline product. The oxidizing agent (e.g., nitrobenzene) is consumed in this step.[5][6][9]

Below is a diagrammatic representation of the Skraup synthesis mechanism.

Caption: The mechanistic pathway of the Skraup synthesis.

Experimental Protocols & Methodologies

A self-validating protocol is essential for reproducible results. The following sections provide detailed, field-proven methodologies for the synthesis of both a parent quinoline and a substituted derivative.

Protocol 1: Synthesis of Unsubstituted Quinoline

This protocol is a classic representation of the Skraup synthesis adapted from established procedures.[4]

Materials:

-

Aniline (1.0 mole)

-

Glycerol (3.0 moles)

-

Nitrobenzene (0.4 moles)

-

Concentrated Sulfuric Acid (100 ml)

-

Ferrous Sulfate Heptahydrate (10 g)

Procedure:

-

Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a robust mechanical stirrer, carefully combine the aniline, glycerol, and nitrobenzene.

-

Acid Addition: With vigorous stirring, slowly and cautiously add the concentrated sulfuric acid to the mixture. The addition is highly exothermic and the rate should be controlled.

-

Moderator Addition: Add the ferrous sulfate heptahydrate to the reaction mixture.[4]

-

Heating: Gently heat the mixture in an oil bath. Once the reaction initiates (indicated by boiling), maintain the oil bath temperature at 140-150°C for 3-4 hours.[4]

-

Work-up: Allow the mixture to cool to ambient temperature. Carefully dilute the mixture with water and then neutralize it with a concentrated sodium hydroxide solution until it is strongly alkaline.

-

Isolation: Perform a steam distillation to isolate the crude quinoline. The quinoline and unreacted nitrobenzene will co-distill.

-

Purification: Separate the organic layer from the distillate. Dry the crude quinoline over anhydrous potassium carbonate and purify by fractional distillation, collecting the fraction that boils at 235-237°C.[4]

Protocol 2: Synthesis of 8-Hydroxyquinoline

This protocol demonstrates the synthesis of a substituted quinoline using o-aminophenol as the starting amine.[8]

Materials:

-

o-Aminophenol

-

Anhydrous Glycerol

-

o-Nitrophenol (serves as the oxidizing agent)

-

Concentrated Sulfuric Acid (98%)

-

Ferrous Sulfate (optional moderator)

Procedure:

-

Setup: In a three-necked round-bottom flask fitted with a mechanical stirrer, dropping funnel, and reflux condenser, prepare a mixture of glycerol and concentrated sulfuric acid. Cool the mixture in an ice bath.

-

Reactant Addition: To the cooled acid-glycerol mixture, slowly add the o-aminophenol, followed by the o-nitrophenol and ferrous sulfate.

-

Heating: Heat the reaction mixture with stirring for 2-3 hours. The mixture will darken as the reaction progresses.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture into a large volume of ice water.

-

Precipitation: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH reaches approximately 7.5-8.[8] This must be done with external cooling. The 8-hydroxyquinoline product will precipitate as a solid.

-

Purification: Filter the solid product, wash it thoroughly with cold water, and recrystallize from a suitable solvent such as ethanol.

The general workflow for executing a Skraup synthesis is summarized in the diagram below.

Caption: A generalized experimental workflow for the Skraup synthesis.

Quantitative Data on Reaction Yields

The yield of the Skraup synthesis is sensitive to several variables, including the electronic nature of substituents on the aniline, the chosen oxidizing agent, and reaction conditions.

Table 1: Reported Yields for Various Substituted Anilines

| Substituted Aniline | Product | Yield (%) |

| Aniline | Quinoline | 84-91% |

| m-Nitroaniline | 5-Nitroquinoline & 7-Nitroquinoline | Mixture |

| 3-Nitro-4-aminoanisole | 8-Methoxy-5-nitroquinoline | (not specified) |

Data adapted from various sources, including Organic Syntheses.[4]

Table 2: Influence of Oxidizing Agents

| Oxidizing Agent | Characteristics |

| Nitrobenzene | Common, also acts as a solvent. Can lead to vigorous reactions. |

| Arsenic Pentoxide | Reported to result in a less violent, more controlled reaction.[2] |

| o-Nitrophenol | Useful in syntheses where the corresponding amine can re-enter the reaction cycle.[8] |

| Ferric Oxide | A potential alternative oxidizing agent.[5] |

Applications, Limitations, and Modern Modifications

The quinoline nucleus is a key pharmacophore in drug discovery, renowned for its broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[10] The Skraup synthesis, despite its age, provides a direct and economical route to this vital scaffold, making it highly relevant for pharmaceutical research.

Limitations:

-

Harsh Conditions: The use of concentrated sulfuric acid and high temperatures can limit the scope to substrates that are stable under these conditions.[10]

-

Exothermic Nature: The reaction's potential for violence necessitates careful control and the use of moderators.[2][4][5]

-

Low Yields: For certain substituted anilines, yields can be low due to side reactions or tar formation.[11][12]

Modern Modifications: To address these limitations, contemporary chemists have developed improved protocols. These include the use of microwave irradiation and ionic liquids, which can enhance reaction rates, improve yields, and offer a "greener" approach to the synthesis.[3][12]

Conclusion

The Skraup synthesis is a powerful and enduring reaction in the arsenal of the organic chemist. Its ability to construct the fundamental quinoline ring from simple, inexpensive starting materials ensures its continued relevance. For researchers and professionals in drug development, a thorough command of this reaction—from its mechanistic nuances to its practical execution—is indispensable for the exploration of new chemical entities built upon the versatile and pharmacologically significant quinoline framework.[4]

References

- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.

- Application Notes and Protocols for the Skraup Synthesis of Quinolines. Benchchem.

- Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. Benchchem.

- Skraup reaction. Wikipedia.

- Skraup's Synthesis of Quinoline #educ

- The Skraup Synthesis of Quinolines.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.

- Recent Advances in Metal-Free Quinoline Synthesis. PMC, NIH.

- Preparation and Properties of Quinoline. Unknown Source.

- THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.

- Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroarom

- Quinoline Synthesis - Skraup. Unknown Source.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. uop.edu.pk [uop.edu.pk]

- 7. iipseries.org [iipseries.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Quinoline Synthesis - Skraup [quimicaorganica.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]

Pfitzinger reaction for quinoline-4-carboxylic acids

Title: The Pfitzinger Reaction: A Definitive Guide to Quinoline-4-Carboxylic Acid Synthesis

Executive Summary

The Pfitzinger reaction (Pfitzinger-Borsche) remains the premier method for constructing the quinoline-4-carboxylic acid (cinchoninic acid) scaffold.[1] Unlike the Friedländer synthesis, which suffers from the instability of o-aminoaldehydes, the Pfitzinger reaction utilizes the stable, commercially available isatin (2,3-indolinedione) as a masked amino-carbonyl equivalent.

This guide provides a rigorous technical breakdown of the reaction, moving beyond basic textbook definitions to offer optimized protocols, mechanistic insights for troubleshooting, and modern microwave-assisted adaptations suitable for high-throughput medicinal chemistry.

Part 1: The Mechanistic Architecture

The reaction is not a simple condensation; it is a multi-stage cascade triggered by base-mediated ring opening. Understanding this cascade is critical for troubleshooting low yields.

The Reaction Cascade

-

Hydrolysis (The Trigger): Strong base (KOH/NaOH) hydrolyzes the amide bond of isatin, generating the isatinate (2-aminophenylglyoxylate) salt. This reveals the nucleophilic aniline amine and the electrophilic ketone.

-

Condensation: The ketone (or aldehyde) undergoes an aldol-type condensation with the ketone of the isatinate.

-

Cyclization: The resulting intermediate undergoes intramolecular cyclization followed by dehydration to aromatize the system into the quinoline core.

Mechanistic Pathway Visualization

The following diagram illustrates the transformation flow. Note the critical "Isatinate" node—failure to generate this species fully before adding the ketone is a common failure mode.

Caption: The Pfitzinger reaction pathway.[1][2][3][4][5][6][7][8][9] The critical step is the base-mediated opening of Isatin to Isatinate, which then acts as the nucleophilic partner.

Part 2: Strategic Reagent Selection

Success depends on the electronic and steric properties of your substrates.

Isatin Substitution (Electronic Effects)

-

Electron-Withdrawing Groups (EWGs): Substituents like 5-NO

or 5-F on the isatin ring generally increase reactivity. They make the C3 carbonyl of the isatinate more electrophilic during the initial condensation steps. -

Electron-Donating Groups (EDGs): Groups like 5-OMe or 5-Me can slightly retard the reaction, often requiring longer reflux times or microwave assistance.

Ketone Constraints (Steric Effects)

-

Methyl Ketones (

): The "Gold Standard" substrate. Reacts rapidly to form 2-substituted quinolines. -

Cyclic Ketones: Cyclohexanone or cyclopentanone react efficiently to form tricyclic fused systems (e.g., acridine derivatives).

-

Steric Bulk: Ketones with bulky

-substituents (e.g., isopropyl ketones) often fail or give low yields due to steric hindrance during the imine formation step.

Part 3: Optimized Experimental Protocols

Two protocols are provided: the Classical Thermal Method for large-scale batches and the Microwave-Assisted Method for rapid library generation.

Comparative Data: Thermal vs. Microwave[11]

| Parameter | Classical Thermal Reflux | Microwave Irradiation (MWI) |

| Reaction Time | 12 – 24 Hours | 5 – 15 Minutes |

| Solvent System | Ethanol / Water (1:1) | Ethanol / Water / Acetic Acid |

| Base Conc. | 33% KOH (aq) | 33% KOH (aq) |

| Typical Yield | 40 – 65% | 75 – 92% |

| Energy Efficiency | Low | High |

Protocol A: Classical Thermal Synthesis (Standard)

Best for: Multi-gram scale synthesis where equipment is limited.

-

Isatin Activation: In a round-bottom flask, dissolve Isatin (10 mmol) in 33% aqueous KOH (15 mL) .

-

Checkpoint: Heat gently (40°C) until the deep red/orange isatin solid dissolves completely to form a yellow/brown solution (Isatinate formation).

-

-

Condensation: Add the Ketone (12 mmol) and Ethanol (20 mL) to the mixture.

-

Reflux: Heat to reflux (approx. 80°C) for 18–24 hours .

-

Monitoring: Monitor via TLC (MeOH:DCM 1:9). The isatin spot should disappear.

-

-

Workup (The Critical Step):

-

Cool the reaction mixture to room temperature.

-

Pour into crushed ice (50 g).

-

Acidification: Slowly add Glacial Acetic Acid or 10% HCl dropwise with stirring.

-

Endpoint: Target pH 4–5 .[1] A heavy precipitate (the quinoline acid) will form.

-

Note: Do not acidify below pH 3, as the quinoline nitrogen may protonate, forming a soluble salt that will not precipitate.

-

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Medicinal chemistry libraries and difficult substrates.

-

Preparation: In a microwave-safe vial (10-20 mL), combine Isatin (1 mmol) , Ketone (1.2 mmol) , and 33% KOH (2 mL) . Add Ethanol (1 mL) as a co-solvent.

-

Irradiation: Seal the vessel. Irradiate at 300W (or set temp to 100°C) for 5–9 minutes .

-

Safety: Ensure the vessel is pressure-rated.

-

-

Workup: Pour the hot reaction mixture into ice water (20 mL).

-

Precipitation: Acidify with Acetic Acid to pH 4–5. Collect the precipitate by vacuum filtration.

Part 4: Troubleshooting & Self-Validating Systems

A robust protocol must include "self-checks" to ensure the chemistry is working before the final step.

| Failure Mode | Symptom | Root Cause | Corrective Action |

| Incomplete Hydrolysis | Red solid remains after base addition. | KOH concentration too low or old. | Ensure KOH is fresh (33% w/v). Heat gently to ensure full ring opening (solution turns yellow). |

| No Precipitate | Solution remains clear upon acidification. | pH is too low (<3) or too high (>6). | Adjust pH strictly to the isoelectric point (pH 4-5). If pH < 3, add Ammonium Hydroxide to back-titrate. |

| Oiling Out | Product forms a sticky oil instead of solid. | Impurities or solvent trapping. | Decant the aqueous layer. Triturate the oil with cold ether or scratch the glass to induce crystallization. |

Part 5: Pharmaceutical Applications[1][5][6][12]

The quinoline-4-carboxylic acid scaffold is a "privileged structure" in drug discovery.[1]

-

Antimalarials: Analogues of quinine and mefloquine. The 4-COOH group allows for the attachment of amine side chains (via amide coupling) crucial for accumulation in the parasite's food vacuole.

-

Kinase Inhibitors: Substituted quinolines act as ATP-competitive inhibitors. The carboxylic acid can be converted to carboxamides to interact with the hinge region of kinases (e.g., EGFR, VEGFR).

-

DNA Intercalators: Planar tricyclic derivatives (formed from cyclic ketones) can intercalate between DNA base pairs, serving as potent antineoplastic agents.

References

-

Pfitzinger, W. (1886).[8][9] "Chinolinderivate aus Isatin und Säuren." Journal für Praktische Chemie, 33(1), 100.

-

Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[1][2][3][5][6][7][8][9][10] Chemistry of Heterocyclic Compounds, 40(3), 257–294.

- El-Ashry, E. S. H., et al. (2005). "Microwave irradiation for the synthesis of quinoline derivatives.

-

BenchChem. (2025).[1] "Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis."

- Sridharan, V., et al. (2011). "Quinoline-4-carboxylic acids: Synthesis and biological activity." European Journal of Medicinal Chemistry, 46(1), 135-150.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. iipseries.org [iipseries.org]

- 4. asianpubs.org [asianpubs.org]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Friedländer Synthesis of 2-(4-(Trifluoromethyl)phenyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Friedländer synthesis for the preparation of 2-(4-(Trifluoromethyl)phenyl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, presents analytical data for product characterization, and provides insights into potential troubleshooting and optimization strategies. The inclusion of the trifluoromethyl group imparts unique physicochemical properties to the quinoline scaffold, enhancing its potential for applications in drug discovery. This guide is intended to be a valuable resource for researchers engaged in the synthesis and development of novel quinoline-based compounds.

Introduction: The Significance of Trifluoromethylated Quinolines

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of many natural products and synthetic molecules with a wide array of biological activities.[1] Their applications span various therapeutic areas, including the development of antimalarial, antibacterial, anticancer, and anti-inflammatory agents.

The strategic incorporation of a trifluoromethyl (-CF3) group into the quinoline framework has emerged as a powerful strategy in modern drug design. The unique electronic properties of the -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Specifically, 2-(4-(Trifluoromethyl)phenyl)quinoline is a scaffold of interest due to the combined pharmacological potential of the quinoline core and the trifluoromethyl-substituted phenyl ring.

The Friedländer synthesis, first reported by Paul Friedländer in 1882, remains one of the most direct and versatile methods for constructing the quinoline ring system.[3][4][5] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3] This guide will focus on the practical application of this classical reaction for the synthesis of the title compound.

Reaction Mechanism and Key Parameters

The Friedländer synthesis proceeds through a sequence of condensation and cyclization reactions. Two primary mechanistic pathways are generally accepted, largely dependent on the reaction conditions (acidic or basic catalysis).[5]

Under acidic conditions, the reaction is believed to proceed via an initial aldol condensation between the 2-aminobenzaldehyde and the α-methylene ketone. This is followed by an intramolecular cyclization (imine formation) and subsequent dehydration to yield the aromatic quinoline ring.

Under basic conditions, the formation of a Schiff base intermediate via the reaction of the amino group of the 2-aminobenzaldehyde with the ketone is often proposed as the initial step. This is then followed by an intramolecular aldol-type condensation and dehydration to afford the final quinoline product.

dot

Caption: Proposed Mechanistic Pathways for the Friedländer Synthesis.

Key Reaction Parameters:

-

Catalyst: The choice of catalyst is crucial and can significantly impact reaction efficiency and yield. Both acid and base catalysts are effective.

-

Solvent: The choice of solvent often depends on the catalyst and the solubility of the reactants. Alcohols such as ethanol are common, particularly for base-catalyzed reactions. Aprotic solvents may be preferred for acid-catalyzed conditions.[3]

-

Temperature: The reaction is typically conducted at elevated temperatures, often under reflux, to drive the condensation and dehydration steps to completion.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-(4-(Trifluoromethyl)phenyl)quinoline.

Materials:

-

2-Aminobenzaldehyde

-

1-(4-(Trifluoromethyl)phenyl)ethan-1-one

-

Potassium Hydroxide (KOH)

-

Ethanol (absolute)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 mmol) and 1-(4-(trifluoromethyl)phenyl)ethan-1-one (1.1 mmol) in absolute ethanol (10 mL).

-

Addition of Catalyst: To the stirred solution, add potassium hydroxide (0.2 mmol, 20 mol%).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (10 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer with brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-(4-(Trifluoromethyl)phenyl)quinoline.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Quinoline Compounds

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning from anticancer to antimalarial.[1][2][3] The journey from a synthetic hypothesis to a validated drug candidate is critically dependent on the unambiguous structural elucidation of novel quinoline derivatives. This guide provides an in-depth exploration of the primary spectroscopic techniques employed for this purpose. Moving beyond mere procedural descriptions, this document delves into the causal reasoning behind experimental choices, offering a framework for generating robust, self-validating analytical data. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous approach to the characterization of these vital heterocyclic compounds.

The Strategic Imperative for Rigorous Characterization

In drug development, the precise molecular structure dictates function, efficacy, and safety. For quinoline-based compounds, subtle changes in substitution patterns on the bicyclic ring system can dramatically alter biological activity.[2] Therefore, a multi-faceted spectroscopic approach is not merely best practice; it is a fundamental necessity. Each technique provides a unique and complementary piece of the structural puzzle. The convergence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy allows for the unequivocal confirmation of molecular identity.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the most powerful tool for delineating the carbon-hydrogen framework of a molecule.[4] It provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms.

The "Why": Probing the Quinoline Core

-

¹H NMR Spectroscopy: This technique reveals the number of distinct protons, their electronic environment, and their proximity to neighboring protons. In a quinoline ring, the proton at the C2 position is typically the most deshielded (appears at a higher chemical shift, ~8.9 ppm), a direct consequence of the inductive effect of the adjacent electronegative nitrogen atom.[4][5] The coupling constants (J-values) between adjacent protons are invaluable for confirming substitution patterns on both the pyridine and benzene rings.[1]

-

¹³C NMR Spectroscopy: This provides a count of the unique carbon atoms in the molecule. Similar to ¹H NMR, carbons adjacent to the nitrogen (C2 and C8a) are significantly deshielded, appearing at lower fields (~150 ppm and ~148 ppm, respectively).[4] The chemical shifts are highly sensitive to the electronic nature of substituents, with electron-donating groups causing upfield shifts and electron-withdrawing groups causing downfield shifts.[5]

-

2D NMR Techniques (COSY, HSQC): For complex or heavily substituted quinolines, 1D spectra can become crowded and difficult to interpret. Two-dimensional techniques are essential for unambiguous assignment.

-

COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling interactions, allowing for the tracing of proton connectivity through the spin system of each ring.[1]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, definitively linking each proton to its attached carbon.[1]

-

Data Presentation: Typical NMR Chemical Shifts

The following table summarizes typical chemical shift ranges for the unsubstituted quinoline core, providing a foundational reference for spectral interpretation.

| Atom Position | ¹H Chemical Shift (δ, ppm) in CDCl₃ | ¹³C Chemical Shift (δ, ppm) in CDCl₃ |

| C2 / H2 | 8.90 | ~150 |

| C3 / H3 | 7.38 | ~121 |

| C4 / H4 | 8.12 | ~136 |

| C5 / H5 | 7.75 | ~128 |

| C6 / H6 | 7.52 | ~126 |

| C7 / H7 | 7.65 | ~129 |

| C8 / H8 | 8.08 | ~127 |

| C4a | - | ~128 |

| C8a | - | ~148 |

| Data compiled from BenchChem spectroscopic guides.[4][6] |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol ensures high-quality, reproducible data for structural elucidation.

-

Sample Preparation:

-

Weigh 5-10 mg of the purified novel quinoline compound. The rationale for using a purified sample is to avoid signals from impurities that would complicate spectral analysis.[5]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS is chemically inert and its signal is defined as 0 ppm, providing a reliable reference point.[1]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Locking: The spectrometer "locks" onto the deuterium signal of the solvent to stabilize the magnetic field against drift during the experiment.[1]

-

Shimming: The magnetic field is homogenized ("shimmed") across the sample volume to achieve sharp, well-resolved peaks. Poor shimming results in broad, distorted signals.[1]

-

Acquire the ¹H spectrum. Typical parameters for a 400 MHz spectrometer include a 90° pulse angle, a spectral width of -1 to 12 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.[1][6]

-

Acquire the ¹³C spectrum using similar procedures, noting that significantly more scans are required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction to the raw data (Free Induction Decay, FID) to generate the final frequency-domain spectrum.[4]

-

Integrate the ¹H signals to determine the relative ratios of protons.

-

Reference the spectrum by setting the TMS peak to 0 ppm or referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[4]

-

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

MS provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.[4]

The "Why": Ionization and Fragmentation of Quinolines

-

Molecular Ion (M⁺·): The primary purpose of MS is to confirm the molecular formula by determining the mass-to-charge ratio (m/z) of the molecular ion. High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy to predict the elemental composition.

-

Fragmentation Pattern: Electron Ionization (EI) is a common "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in a reproducible manner.[4] The quinoline ring is relatively stable, but a characteristic fragmentation pathway is the loss of a neutral hydrogen cyanide (HCN) molecule, resulting in a fragment ion at M-27.[7] The fragmentation of substituent groups provides further structural information.

Data Presentation: Common Quinoline Fragments (EI-MS)

| Fragment (m/z) | Identity | Significance |

| M⁺· | Molecular Ion | Confirms the molecular weight of the compound. |

| M-27 | [M - HCN]⁺· | Characteristic fragmentation of the quinoline core.[7] |

| 129 | C₉H₇N⁺· | Molecular ion of the unsubstituted quinoline core. |

| 102 | [C₉H₇N - HCN]⁺· → [C₈H₆]⁺· | Loss of HCN from the quinoline core.[4] |

| This table illustrates common fragments observed for the basic quinoline structure. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small quantity of the volatile sample into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC).[4]

-

Ionization: Bombard the sample with a high-energy electron beam, typically standardized at 70 eV. This energy level is sufficient to cause ionization and reproducible fragmentation, allowing for comparison with spectral libraries.[4]

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.[4]

-

Detection: The separated ions strike a detector, which generates a signal proportional to the ion abundance. The output is a mass spectrum, a plot of relative ion abundance versus m/z.[4]

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Functional Group and Electronic System Analysis

While NMR and MS elucidate the core structure, IR and UV-Vis spectroscopy provide crucial information about the functional groups present and the overall electronic system.

The "Why": Vibrations and Transitions

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies the functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[4] For quinolines, key absorptions include C=N stretching (~1500-1650 cm⁻¹), aromatic C=C stretching (~1400-1600 cm⁻¹), and aromatic C-H stretching (~3000-3100 cm⁻¹).[4] The presence or absence of bands for other groups (e.g., a strong, broad O-H stretch for a hydroxyl substituent) is highly diagnostic.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method probes the electronic transitions within conjugated π-systems. The quinoline ring is an aromatic, conjugated system that absorbs UV light.[8] The wavelength of maximum absorbance (λ_max) and the molar absorptivity are sensitive to the extent of conjugation and the nature of substituents on the ring.[8] This technique is particularly useful for confirming the presence of the aromatic core and studying the effects of substituent groups on the electronic structure.[9]

Data Presentation: Characteristic FT-IR Absorption Bands

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C-H (aromatic) | 3000 - 3100 |

| C=C (aromatic) | 1400 - 1600 |

| C=N (in ring) | 1500 - 1650 |

| C-N (stretching) | 1314 - 1325 |

| Data sourced from BenchChem.[4] |

Experimental Protocols

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is essential to subtract the spectral signature of the instrument and ambient atmosphere (e.g., CO₂ and H₂O vapor).[6]

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[6]

-

Spectrum Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16 or 32 scans improves the signal-to-noise ratio.[6]

-

Data Analysis: The instrument software automatically ratios the sample spectrum to the background, generating the final absorbance or transmittance spectrum for analysis.[4]

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol or hexane). The concentration must be carefully chosen to ensure the absorbance at λ_max falls within the linear range of the instrument (typically 0.1 to 1.0).[6]

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[6]

-

Data Acquisition: Place the cuvette containing the sample solution in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).[6]

An Integrated Characterization Workflow

No single technique is sufficient for the unambiguous characterization of a novel compound. The true power of spectroscopy lies in the integration of data from multiple methods. The following workflow illustrates a logical and efficient approach to structural confirmation.

Caption: Integrated workflow for the synthesis and spectroscopic confirmation of novel quinoline derivatives.

The Role of Computational Chemistry

Modern drug discovery often supplements experimental data with computational methods. Density Functional Theory (DFT) calculations can predict NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis).[10][11] Comparing these computationally predicted spectra with experimental results can provide additional confidence in the structural assignment, especially for complex or isomeric structures.[12]

Conclusion

The spectroscopic characterization of novel quinoline compounds is a systematic process of inquiry that relies on the synergistic application of multiple analytical techniques. By understanding the fundamental principles behind NMR, MS, FT-IR, and UV-Vis spectroscopy and by adhering to rigorous, validated protocols, researchers can confidently elucidate the precise molecular architecture of their synthesized compounds. This foundational knowledge is paramount, ensuring the integrity of subsequent biological evaluations and accelerating the journey from chemical entity to potential therapeutic agent.

References

-

PubMed. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Available from: [Link].

-

PubMed. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Available from: [Link].

-

SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Available from: [Link].

-

ACS Publications. Studies on Disease-Modifying Antirheumatic Drugs: Synthesis of Novel Quinoline and Quinazoline Derivatives and Their Anti-inflammatory Effect. Available from: [Link].

-

RSC Publishing. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. Available from: [Link].

-

PMC. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Available from: [Link].

-

NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Available from: [Link].

-

ResearchGate. UV spectra of free quinolines (1–8) in n-hexane (red line), chloroform (black line), methanol (yellow line), and 2-propanol (green line). Available from: [Link].

-

IJSDR. Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. Available from: [Link].

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link].

-

UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link].

-

ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹. Available from: [Link].

-

Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available from: [Link].

-

MDPI. UV Properties and Loading into Liposomes of Quinoline Derivatives. Available from: [Link].

-

ACS Publications. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available from: [Link].

-

ResearchGate. The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). Available from: [Link].

-

Arabian Journal of Chemistry. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Available from: [Link].

-

ScienceDirect. Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. Available from: [Link].

-

Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES. Available from: [Link].

-

ResearchGate. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link].

-

MDPI. New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Available from: [Link].

-

ScienceDirect. Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. Available from: [Link].

-

ACS Publications. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available from: [Link].

-

MDPI. Spectroscopic Investigations, Computational Analysis and Molecular Docking to SAR-Cov-2 Targets Studies of 5,8-Quinolinedione Attached to Betulin Derivatives. Available from: [Link].

-

AIP Publishing. The far-infrared spectrum of azulene and isoquinoline and supporting anharmonic density functional theory calculations to high resolution spectroscopy of polycyclic aromatic hydrocarbons and derivatives. Available from: [Link].

-

ResearchGate. Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Available from: [Link].

-

ResearchGate. Mass spectra analysis of quinoline alkaloids detected in Sauuda. Available from: [Link].

-

RSC Publishing. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]

- 11. papers.ssrn.com [papers.ssrn.com]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility and Stability of 2-(4-(Trifluoromethyl)phenyl)quinoline

Introduction: The Significance of 2-(4-(Trifluoromethyl)phenyl)quinoline in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The strategic incorporation of a trifluoromethyl (CF3) group, as seen in 2-(4-(trifluoromethyl)phenyl)quinoline, is a widely employed tactic in modern drug design to enhance key molecular attributes. The CF3 group's strong electron-withdrawing nature can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3]

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-(4-(trifluoromethyl)phenyl)quinoline. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental physicochemical properties is not merely academic; it is a critical prerequisite for advancing a compound through the development pipeline. Poor solubility can impede formulation and lead to erratic bioavailability, while instability can compromise a drug's safety and efficacy.

This document is structured to provide not only theoretical insights but also actionable, detailed protocols for the empirical determination of these crucial parameters. By adhering to authoritative guidelines, such as those established by the International Council for Harmonisation (ICH), the methodologies described herein are designed to be robust, scientifically sound, and self-validating.